

Preclinical Safety and Toxicology of Esomeprazole Strontium: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Esomeprazole strontium*

Cat. No.: *B1257675*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of **esomeprazole strontium**, a proton pump inhibitor. The document synthesizes data from a range of nonclinical studies, including acute, subchronic, and chronic toxicity assessments, as well as reproductive, developmental, and genetic toxicology evaluations. Detailed experimental protocols for key studies are outlined, and quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant toxicological signaling pathways and experimental workflows to facilitate a deeper understanding of the substance's preclinical characteristics.

Introduction

Esomeprazole, the S-enantiomer of omeprazole, is a potent inhibitor of the gastric H⁺/K⁺ ATPase (proton pump), widely used in the management of acid-related gastrointestinal disorders. **Esomeprazole strontium** is a salt form of this active moiety. A thorough preclinical safety and toxicology evaluation is paramount to understanding its potential risks before human use. This guide focuses on the core preclinical safety data for **esomeprazole strontium**, providing researchers and drug development professionals with a detailed technical resource.

Nonclinical Toxicology

A comprehensive battery of in vivo and in vitro studies has been conducted to characterize the toxicological profile of esomeprazole and its strontium salt. These studies were designed to assess potential adverse effects following single and repeated administrations, as well as to evaluate its impact on genetic material and reproductive functions.

Acute Toxicity

Acute toxicity studies in rodents have been performed to determine the potential for toxicity following a single high dose of esomeprazole.

Data Presentation: Acute Toxicity

Species	Route of Administration	Parameter	Value (mg/kg)	Key Observations
Rat	Oral	LD50	510[1]	Reduced motor activity, changes in respiratory frequency, tremor, ataxia, and intermittent clonic convulsions.[1]
Rat	Intravenous	Minimum Lethal Dose	310	Salivation, dyspnea, reduced motor activity, ataxia, tremors, and convulsions.

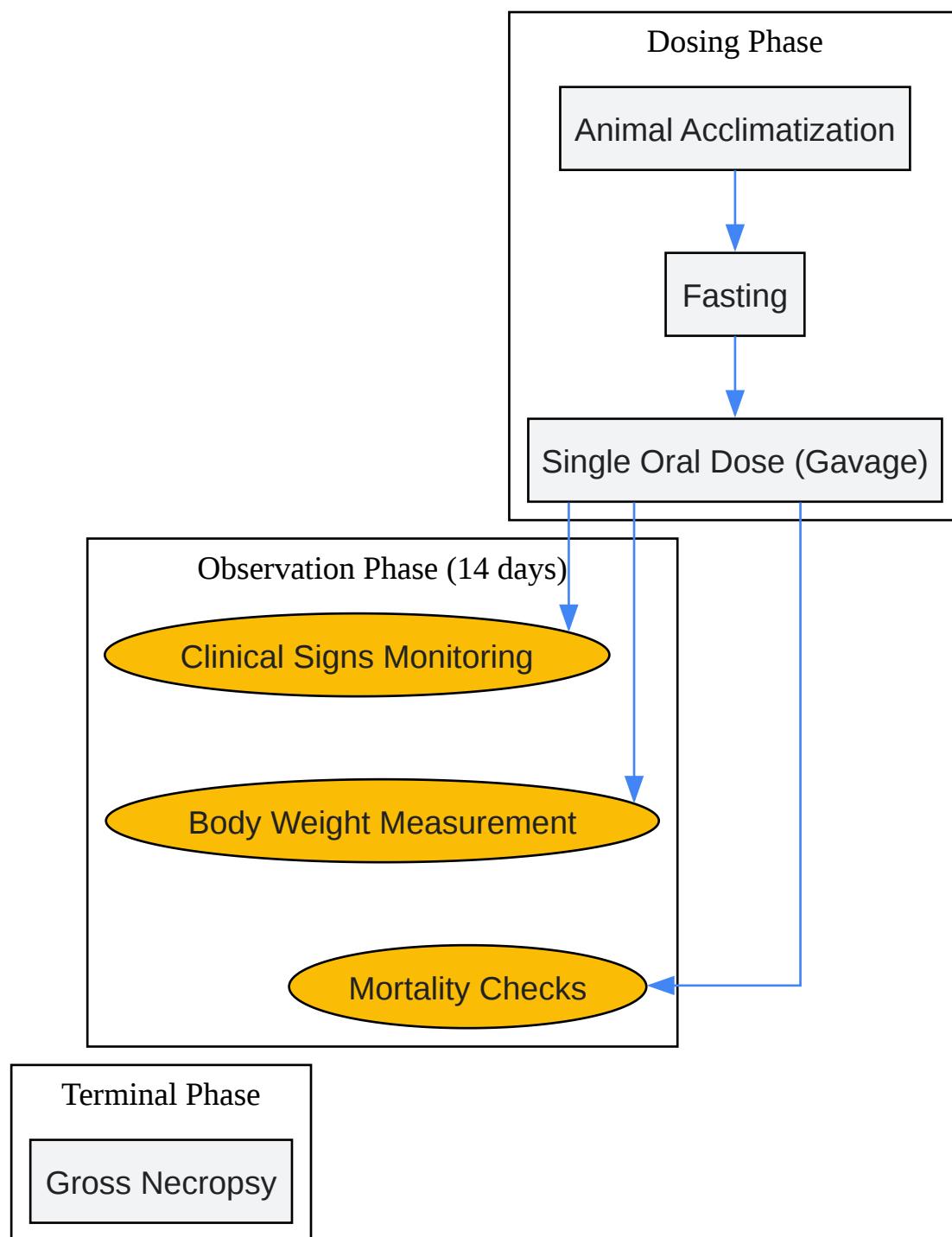
Experimental Protocols: Acute Oral Toxicity Study (Rat)

A standardized acute oral toxicity study is conducted based on OECD Test Guideline 423.

- Test System: Young adult Sprague-Dawley rats, nulliparous and non-pregnant females.

- Animal Husbandry: Housed in controlled conditions with standard diet and water ad libitum.
- Dosing: A single oral dose of **esomeprazole strontium** is administered by gavage. Dosing is sequential, starting with a dose expected to be moderately toxic.
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days post-dose.
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Experimental Workflow: Acute Toxicity Study



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Workflow for an acute oral toxicity study.

Repeated-Dose Toxicity

Subchronic oral toxicity studies have been conducted in rats to evaluate the effects of repeated administration of esomeprazole.

Data Presentation: 13-Week Oral Toxicity Study (Rat)

Parameter	Low Dose	Mid Dose	High Dose (280 mg/kg/day)	Key Findings
Clinical Signs	No significant findings	No significant findings	No significant findings	No treatment-related clinical signs observed.
Body Weight	No significant effect	No significant effect	No significant effect	No adverse effects on body weight or weight gain.
Hematology	No significant changes	No significant changes	No significant changes	No clinically significant hematological alterations.
Clinical Chemistry	No significant changes	No significant changes	Basophilic cortical tubules and inflammatory cell infiltration in kidneys.	Target organs identified as the stomach and kidneys at the high dose.
Organ Weights	No significant changes	No significant changes	Increased stomach and kidney weights	Consistent with histopathological findings.
Histopathology	No significant findings	No significant findings	Stomach: Eosinophilia, acanthosis, hyperkeratosis. Kidneys: Basophilic cortical tubules, inflammatory cell infiltration.	Dose-dependent changes in the stomach and kidneys.
NOAEL	Not explicitly stated, but effects were	-	-	-

noted at the high dose.

Experimental Protocols: 13-Week Oral Toxicity Study (Rat)

This study is designed in accordance with OECD Test Guideline 408.

- Test System: Sprague-Dawley rats, 10 males and 10 females per group.
- Dosing: **Esomeprazole strontium** administered daily by oral gavage for 13 weeks. At least three dose levels and a control group are used.
- In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are conducted pre-test and at termination.
- Clinical Pathology: At termination, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.
 - Hematology: Includes red blood cell count, hemoglobin concentration, hematocrit, mean corpuscular volume, mean corpuscular hemoglobin, mean corpuscular hemoglobin concentration, white blood cell count (total and differential), and platelet count.
 - Clinical Chemistry: Includes parameters related to liver function (e.g., ALT, AST, ALP, bilirubin), kidney function (e.g., urea, creatinine), electrolytes, and other relevant markers.
- Pathology: All animals undergo a full necropsy. Organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are processed for histopathological examination.

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of **esomeprazole strontium**.

Data Presentation: Genetic Toxicology

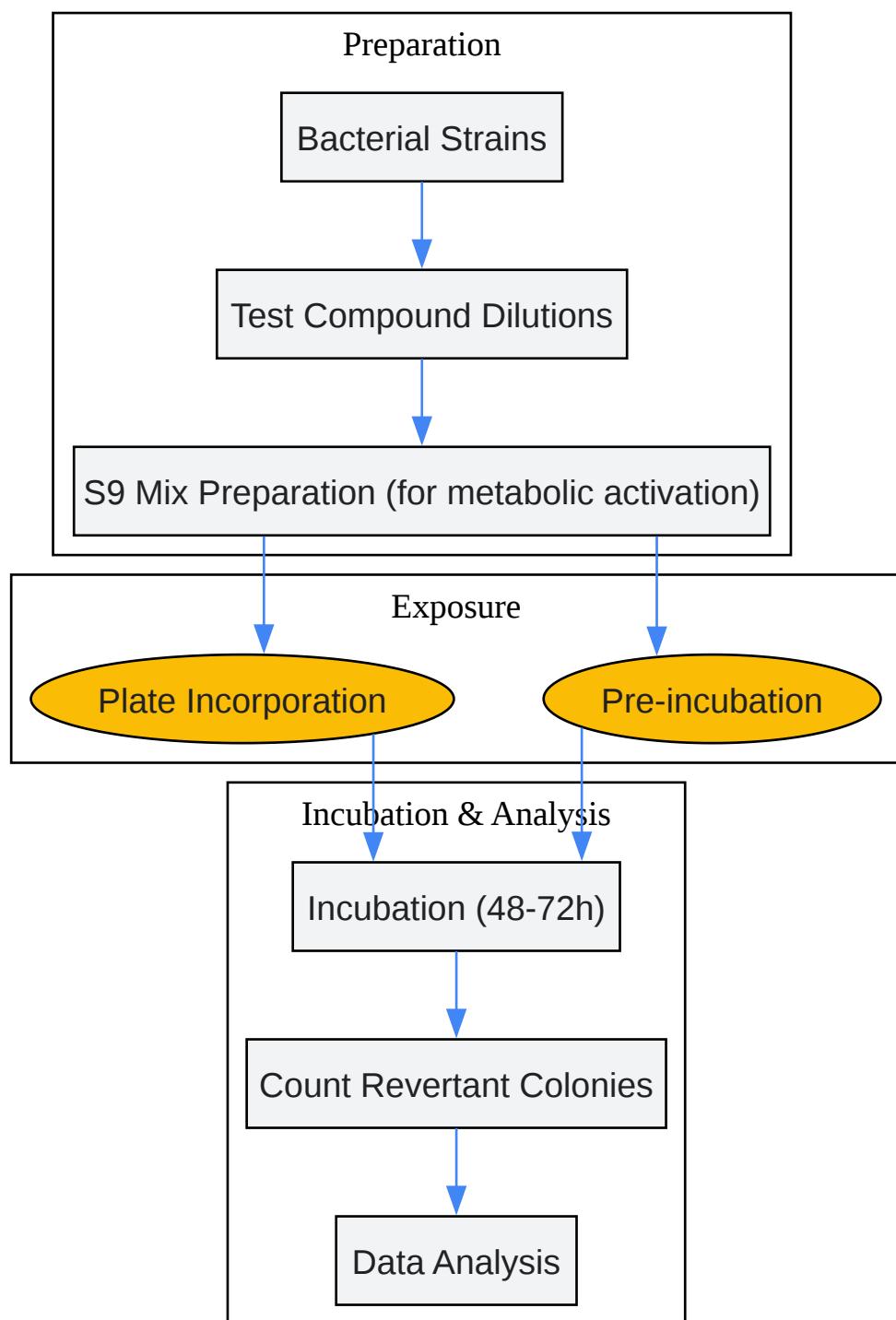
Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium & E. coli	With and without S9	Negative
In Vitro Mammalian Cell Gene Mutation Test	Mouse Lymphoma Assay	With and without S9	Not explicitly stated for strontium salt, but esomeprazole was clastogenic in some in vitro chromosomal aberration assays.
In Vivo Micronucleus Test	Rat Bone Marrow	N/A	Negative

Experimental Protocols: Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed according to OECD Test Guideline 471.

- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- **Methodology:** The plate incorporation method or pre-incubation method is used. The test substance, bacterial tester strain, and, for tests with metabolic activation, a liver S9 fraction are combined.
- **Dose Levels:** At least five different concentrations of the test substance are evaluated.
- **Evaluation:** The number of revertant colonies is counted after incubation, and a dose-related increase in revertants indicates a positive result.

Experimental Workflow: Ames Test

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Workflow for the Bacterial Reverse Mutation (Ames) Test.

Reproductive and Developmental Toxicology

Studies were conducted in rats to evaluate the potential effects of **esomeprazole strontium** on fertility and embryo-fetal and pre- and postnatal development. These studies included comparisons with esomeprazole magnesium.

Data Presentation: Reproductive and Developmental Toxicology (Rat)

Study Type	Dose Levels (mg esomeprazole/kg/day)	Key Findings	NOAEL (mg/kg/day)
Embryo-fetal Development	Up to 280	No teratogenic effects were observed for either esomeprazole strontium or magnesium. [2]	Not explicitly stated, but no teratogenicity at the highest dose.
Pre- and Postnatal Development	14 to 280	At doses \geq 138 mg/kg/day, physeal dysplasia in the femur was observed in pups. [2] Decreases in neonatal/early postnatal survival, body weight, and overall growth were seen at higher doses. [1] [2]	< 138 for developmental effects on bone.
Juvenile Animal Study	70, 140, 280	Increased deaths at 280 mg/kg/day. Decreased body weight, femur weight, and femur length at \geq 140 mg/kg/day. [2]	70

Experimental Protocols: Pre- and Postnatal Developmental Toxicity Study (Rat)

This study follows the principles of ICH S5(R3) and OECD Test Guideline 414.

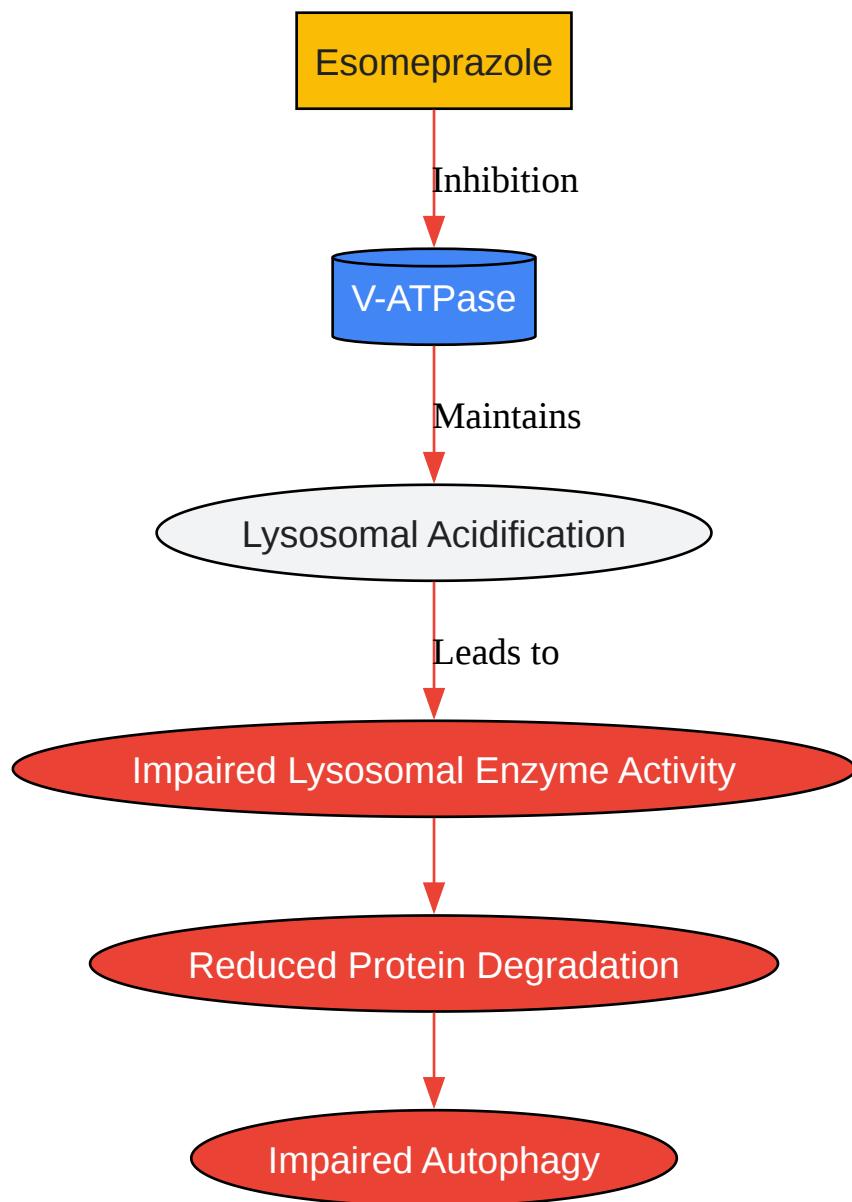
- Test System: Pregnant Sprague-Dawley rats.
- Dosing: Daily oral administration from implantation through lactation.
- Maternal Evaluations: Clinical signs, body weight, food consumption, and parturition are monitored.
- F1 Generation Evaluations:
 - Litter Data: Number of live and dead pups, sex ratio, and litter weights are recorded.
 - Pup Development: Physical development (e.g., pinna unfolding, eye opening), body weight gain, and survival are monitored.
 - Functional Assessments: Sensory function, motor activity, and learning and memory tests are conducted on selected offspring.
 - Reproductive Competence: F1 offspring are mated to assess their reproductive performance.
 - Pathology: Gross necropsy is performed on all F1 animals. Skeletal examinations, including evaluation of long bones and growth plates, are conducted.

Potential Toxicological Signaling Pathways

Beyond its primary mechanism of action on the gastric proton pump, esomeprazole has been shown to interact with other cellular targets, which may underlie some of its toxicological findings.

Inhibition of Vacuolar H⁺-ATPase (V-ATPase) and Lysosomal Function

Esomeprazole can inhibit V-ATPases, which are responsible for acidifying intracellular compartments such as lysosomes. This can lead to a disruption of lysosomal function.

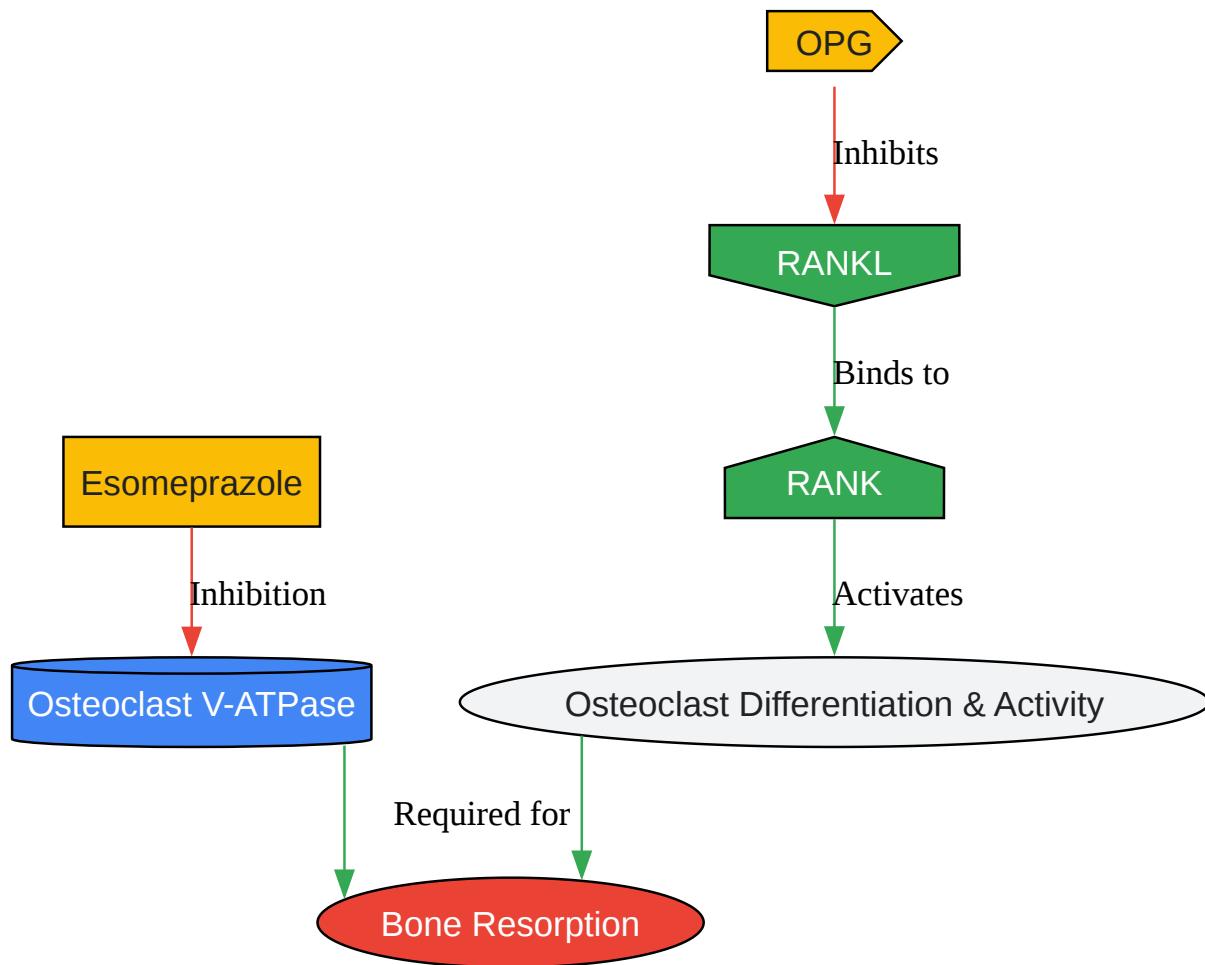


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Esomeprazole's effect on V-ATPase and lysosomal function.

Modulation of Bone Metabolism

The effects of esomeprazole on bone development observed in preclinical studies may be related to its interference with signaling pathways that regulate bone remodeling.



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Potential interference of esomeprazole with bone metabolism.

Conclusion

The preclinical data for **esomeprazole strontium** indicate a well-characterized safety profile. The acute toxicity is low. In repeated-dose studies, the primary target organs are the stomach and kidneys at high dose levels. **Esomeprazole strontium** is not genotoxic in a standard battery of tests. Developmental toxicity studies did not show teratogenicity, but adverse effects on bone development were observed in pups at high doses, leading to the identification of a NOAEL for this endpoint. The off-target effects on V-ATPase and potential modulation of bone metabolism signaling pathways may contribute to some of the observed toxicological findings. This comprehensive guide provides a detailed resource for understanding the preclinical safety

and toxicology of **esomeprazole strontium** for drug development professionals and researchers.

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